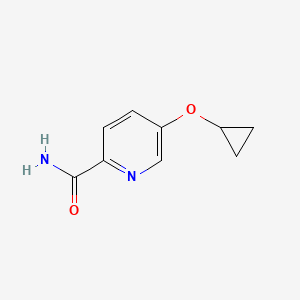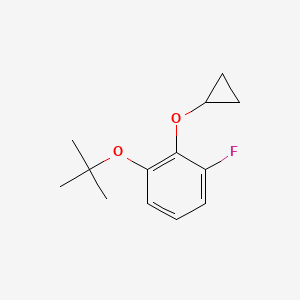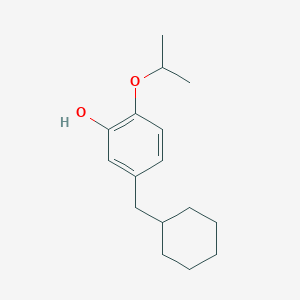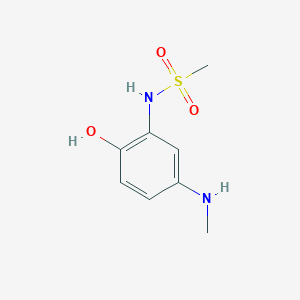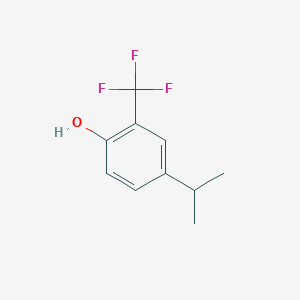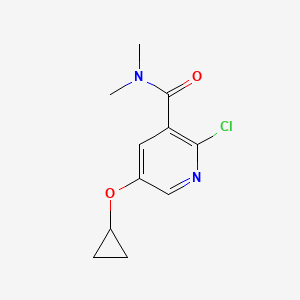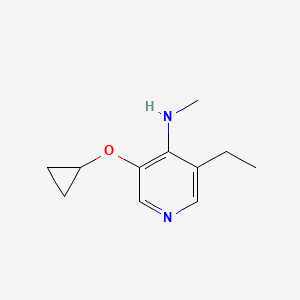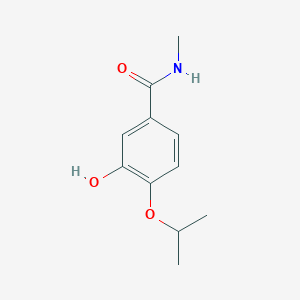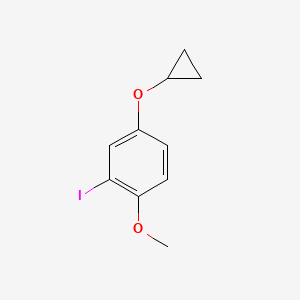
4-Cyclopropoxy-2-iodo-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-iodo-1-methoxybenzene is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-2-iodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-cyclopropoxy-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-2-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the iodine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-iodo-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-iodo-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic iodine atom can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects. The cyclopropoxy and methoxy groups can also influence the compound’s reactivity and binding affinity to specific molecular targets.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-2-iodo-1-methoxybenzene can be compared with other similar compounds, such as:
4-Cyclopropyl-2-iodo-1-methoxybenzene: This compound has a cyclopropyl group instead of a cyclopropoxy group, which can affect its chemical reactivity and biological activity.
4-Cyclopropyl-1-iodo-2-methoxybenzene:
Propriétés
Formule moléculaire |
C10H11IO2 |
|---|---|
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-iodo-1-methoxybenzene |
InChI |
InChI=1S/C10H11IO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
BDYOGDVDKXSEMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


